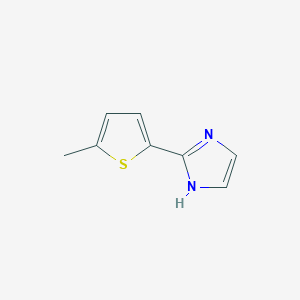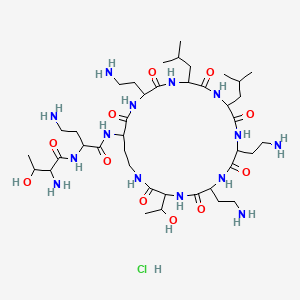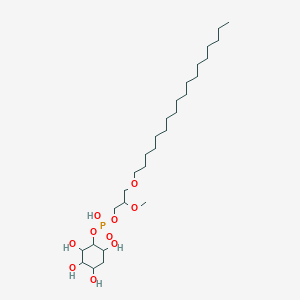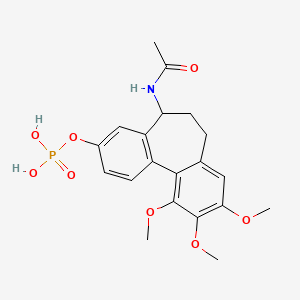
2-(5-Methyl-2-thienyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-2-thienyl)imidazole is a heterocyclic compound that features both an imidazole ring and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-thienyl)imidazole typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the regioselective substitution at the C-2, C-4, and C-5 positions and is tolerant of aryl and heteroaryl functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis processes that are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Methyl-2-thienyl)imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-2-thienyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of functional materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-2-thienyl)imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(Thienyl-2)imidazole: Similar structure but lacks the methyl group on the thiophene ring.
2-Methylimidazole: Similar structure but lacks the thiophene ring.
4-(2-Thienyl)-1-(4-Methylbenzyl)-1H-Imidazole: Similar structure but has additional substituents on the imidazole ring.
Uniqueness: 2-(5-Methyl-2-thienyl)imidazole is unique due to the presence of both the imidazole and thiophene rings, as well as the methyl group on the thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8N2S |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
2-(5-methylthiophen-2-yl)-1H-imidazole |
InChI |
InChI=1S/C8H8N2S/c1-6-2-3-7(11-6)8-9-4-5-10-8/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
YQIDILRCKLVWIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)


![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)

![Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12290847.png)

![[6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate](/img/structure/B12290868.png)


